molecular formula C24H22O4 B2725804 3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid CAS No. 773112-63-3

3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid

Cat. No.: B2725804
CAS No.: 773112-63-3
M. Wt: 374.436
InChI Key: QFWHHQMKIBIPNH-UHFFFAOYSA-N
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Description

3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid is a high-purity organic compound supplied for advanced chemical and pharmaceutical research. This compound features a (E)-configured acrylic acid backbone substituted with a 2-methyl group and a 3,4-bis(benzyloxy)phenyl moiety, giving it a molecular formula of C24H22O4 and a molecular weight of 374.43 g/mol . Its defined structure is confirmed by identifiers including 773112-63-3, SMILES O=C(O)/C(C)=C/C1=CC=C(OCC2=CC=CC=C2)C(OCC3=CC=CC=C3)=C1, and InChIKey QFWHHQMKIBIPNH-NBVRZTHBSA-N . The presence of two benzyloxy protecting groups makes this acrylic acid derivative a valuable synthetic intermediate or building block for medicinal chemistry and drug discovery programs. Researchers can utilize this compound in the synthesis of more complex molecules, leveraging its carboxylic acid functional group for further derivatization, such as amide bond formation or esterification. The specific stereochemistry and substitution pattern suggest potential for investigating structure-activity relationships in various biological targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

(E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O4/c1-18(24(25)26)14-21-12-13-22(27-16-19-8-4-2-5-9-19)23(15-21)28-17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,25,26)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWHHQMKIBIPNH-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation Protocol

  • Reagents : 3,4-Dihydroxybenzaldehyde, benzyl bromide, potassium carbonate, dimethylformamide (DMF).
  • Procedure :
    • Dissolve 3,4-dihydroxybenzaldehyde (1 eq) in anhydrous DMF.
    • Add benzyl bromide (2.2 eq) and K₂CO₃ (3 eq).
    • Heat at 80°C for 12–16 hours under nitrogen.
    • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).
  • Yield : 85–92%.

Wittig Reaction-Based Olefination

Wittig Reagent Preparation

  • Reagents : Methyltriphenylphosphonium bromide, n-butyllithium, tetrahydrofuran (THF).
  • Procedure :
    • Generate the ylide by treating methyltriphenylphosphonium bromide (1 eq) with n-BuLi (1 eq) in THF at 0°C.

Aldehyde-Olefination

  • Reagents : 3,4-Bis(benzyloxy)benzaldehyde, Wittig reagent.
  • Procedure :
    • Add the aldehyde (1 eq) to the ylide solution at 0°C.
    • Stir for 4 hours at room temperature.
    • Acidify with HCl (1M) and extract with dichloromethane.
  • Intermediate : 3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enal.
  • Oxidation : Treat with Jones reagent (CrO₃/H₂SO₄) to convert the aldehyde to carboxylic acid.
  • Yield : 68–75%.

Horner-Wadsworth-Emmons Reaction

Phosphonate Ester Synthesis

  • Reagents : Diethyl methylphosphonate, ethyl bromoacetate, sodium hydride.
  • Procedure :
    • React diethyl methylphosphonate (1 eq) with ethyl bromoacetate (1 eq) in THF using NaH as a base.

Olefination and Hydrolysis

  • Reagents : 3,4-Bis(benzyloxy)benzaldehyde, phosphonate ester.
  • Procedure :
    • Mix aldehyde (1 eq) and phosphonate ester (1.2 eq) in THF with LiHMDS (2 eq).
    • Stir for 6 hours at 0°C.
    • Hydrolyze the ester with NaOH (2M) and acidify to isolate the product.
  • Yield : 72–80%.

Modified Perkin Reaction

Condensation with Propionic Anhydride

  • Reagents : 3,4-Bis(benzyloxy)benzaldehyde, propionic anhydride, sodium propionate.
  • Procedure :
    • Heat the aldehyde (1 eq), propionic anhydride (3 eq), and sodium propionate (0.5 eq) at 150°C for 8 hours.
    • Cool, dilute with water, and extract with ethyl acetate.
  • Yield : 60–65%.

Knoevenagel Condensation (Doebner Modification)

Methylmalonic Acid Condensation

  • Reagents : 3,4-Bis(benzyloxy)benzaldehyde, methylmalonic acid, pyridine.
  • Procedure :
    • Reflux aldehyde (1 eq), methylmalonic acid (1.5 eq), and pyridine (catalytic) in toluene for 12 hours.
    • Acidify with HCl and purify via recrystallization (ethanol/water).
  • Yield : 70–78%.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Stereoselectivity Complexity
Wittig Reaction 68–75 6–8 hours Moderate (E:Z = 3:1) High
Horner-Wadsworth-Emmons 72–80 6 hours High (E > 95%) Moderate
Perkin Reaction 60–65 8 hours Low Low
Knoevenagel Condensation 70–78 12 hours High (E > 90%) Moderate
  • Wittig Reaction : Preferred for scalability but requires strict anhydrous conditions.
  • Horner-Wadsworth-Emmons : Superior stereocontrol and shorter reaction time.
  • Perkin Reaction : Economical but limited by byproduct formation.

Chemical Reactions Analysis

Types of Reactions

3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the methylprop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the double bond.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzyloxy groups can be converted to benzaldehyde or benzoic acid.

    Reduction: The double bond can be reduced to form 3-[3,4-Bis(benzyloxy)phenyl]-2-methylpropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antioxidant Properties

Recent studies have highlighted the antioxidant potential of compounds similar to 3-[3,4-bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid. Such compounds exhibit the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Case Study:
A study demonstrated that derivatives of this compound could effectively reduce oxidative stress markers in cellular models, indicating potential therapeutic benefits in conditions like neurodegenerative diseases and cancer .

1.2 Inhibition of Enzymatic Activity

The compound has been investigated for its inhibitory effects on various enzymes, including monoamine oxidase (MAO) and cholinesterase (ChE). The inhibition of these enzymes is significant for developing treatments for neurodegenerative disorders such as Alzheimer's disease.

Data Table: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (nM)Selectivity
This compoundMAO B1.4>71,400
Related CompoundChE49% InhibitionN/A

This table illustrates the high potency of the compound against MAO B, showcasing its potential as a selective therapeutic agent .

Material Science Applications

2.1 Polymer Chemistry

The unique structure of this compound makes it suitable for polymerization processes. It can serve as a monomer in the synthesis of advanced polymeric materials with tailored properties.

Case Study:
Research has shown that when polymerized, this compound contributes to materials with enhanced thermal stability and mechanical strength. Such properties are valuable in creating durable coatings and composites .

Synthesis and Structural Studies

Understanding the synthesis pathways and structural characteristics of this compound is essential for optimizing its applications.

Data Table: Synthesis Conditions

Reaction TypeReagents UsedYield (%)Conditions
Wittig ReactionMethyltriphenylphosphonium bromide87%Tetrahydrofuran (THF), Room Temperature

This data highlights efficient synthesis methods that can be employed to produce the compound in significant yields .

Mechanism of Action

The mechanism of action of 3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalysis. The benzyloxy groups may interact with hydrophobic pockets in the enzyme, while the carboxylic acid group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 3-[3,4-bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Differences
This compound C24H22O4 ~374.44 Benzyloxy, α,β-unsaturated carboxylic acid, methyl substituent Methyl group at 2-position of prop-2-enoic acid
(2E)-3-[3,4-Bis(benzyloxy)phenyl]prop-2-enoic acid C23H20O4 360.41 Benzyloxy, α,β-unsaturated carboxylic acid Lacks methyl group; E-configuration
3-(Bis(benzyloxy)phosphoryl)propanoic acid C17H19O5P 334.30 Phosphoryl, benzyloxy, carboxylic acid Replaces prop-2-enoic acid with phosphoryl-propanoic acid
3-(3,4-Dihydroxyphenyl)propanoic acid C9H10O4 182.18 Dihydroxyphenyl, carboxylic acid Lacks benzyloxy and double bond; more hydrophilic

Key Observations :

  • The E-configuration in (2E)-3-[3,4-bis(benzyloxy)phenyl]prop-2-enoic acid may influence geometric isomerism and biological activity, though data on the target compound’s stereochemistry are unavailable.
  • Phosphoryl-containing analogs exhibit distinct electronic properties due to the polar phosphoryl group, which could alter solubility or reactivity compared to the α,β-unsaturated acid moiety.

Challenges and Data Gaps

  • Stereochemical Uncertainty : The configuration (E/Z) of the α,β-unsaturated acid in the target compound is unspecified, limiting comparison with the (2E)-isomer .
  • Absence of Bioactivity Data : Evidence lacks information on pharmacological or material science applications, restricting functional comparisons.

Biological Activity

3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid, with the molecular formula C24H22O4 and CAS number 773112-63-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

  • Molecular Weight : 374.4 g/mol
  • Molecular Structure : The compound features a substituted phenyl group with two benzyloxy moieties, contributing to its lipophilicity and potential interaction with biological targets.

Biological Activity Overview

Recent studies suggest that this compound exhibits a range of biological activities, including anti-inflammatory and anticancer properties. Below is a summary of key findings from various research studies.

Anticancer Activity

Several studies have explored the anticancer potential of compounds structurally related to this compound. For example:

  • Case Study 1 : A related compound demonstrated an IC50 value of 0.29 μM against certain cancer cell lines, indicating potent activity. While direct data on our compound is lacking, structural similarities suggest potential for comparable efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the molecular structure influence biological activity. The benzyloxy substituents are believed to play a significant role in modulating the activity by affecting solubility and receptor binding affinity.

Data Tables

Biological Activity IC50 Value Reference
Inhibition of cancer cell proliferation0.29 μM (similar compound)
Anti-inflammatory effects (hypothetical)N/ABased on structural analysis

While specific mechanisms for this compound remain under investigation, it is likely that its activity involves:

  • Inhibition of signaling pathways associated with inflammation and tumor progression.
  • Interaction with cellular receptors , potentially modulating gene expression related to cell growth and apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer :

  • Stepwise Benzyloxy Protection : Begin with selective benzylation of 3,4-dihydroxyphenyl precursors using benzyl bromide and a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to avoid over-alkylation .
  • Prop-2-enoic Acid Formation : Employ a Horner-Wadsworth-Emmons reaction for the α,β-unsaturated acid moiety, using phosphonate esters and aldehydes under mild basic conditions (e.g., NaH) to control stereochemistry .
  • Optimization Metrics : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust catalyst loading (e.g., palladium for deprotection) to minimize side products .

Q. Which analytical techniques are most effective for characterizing structural purity and isomerism in this compound?

  • Methodological Answer :

  • NMR Analysis : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify benzyloxy group integration (δ 4.9–5.1 ppm for –OCH₂C₆H₅) and confirm α,β-unsaturation (¹H NMR: δ 6.2–6.8 ppm for vinyl protons) .
  • HPLC-MS : Apply reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS to detect trace impurities (e.g., de-benzylated byproducts) .
  • X-ray Crystallography : For resolving stereochemical ambiguities, crystallize the compound using slow evaporation in ethanol/water mixtures .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer :

  • Solvent Screening : Test dimethyl sulfoxide (DMSO) for initial dissolution, followed by dilution in aqueous buffers (pH 7.4) with surfactants (e.g., Tween-80) to prevent precipitation .
  • Prodrug Derivatization : Synthesize methyl or ethyl esters via Fischer esterification to enhance lipophilicity, then hydrolyze in situ during biological testing .

Advanced Research Questions

Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic Assays : Perform time-dependent inhibition assays (e.g., with cytochrome P450 isoforms) using UV-Vis spectroscopy to monitor substrate depletion .
  • Molecular Docking : Utilize software like AutoDock Vina to model interactions between the α,β-unsaturated acid moiety and enzyme active sites, prioritizing residues with nucleophilic thiols (e.g., cysteine) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry to validate computational predictions .

Q. How can structural modifications improve metabolic stability without compromising bioactivity?

  • Methodological Answer :

  • Benzyloxy Substituent Replacement : Replace benzyl groups with cyclopropylmethoxy or fluorinated analogs to reduce oxidative metabolism by hepatic CYP450 enzymes .
  • Methyl Group Optimization : Introduce deuterium at the 2-methyl position to slow CYP-mediated degradation (deuterium isotope effect) while retaining steric bulk .

Q. How should researchers resolve contradictions in cytotoxicity data across different cell lines?

  • Methodological Answer :

  • Dose-Response Profiling : Conduct 72-hour MTT assays across multiple cell lines (e.g., HEK293, HepG2) with rigorous controls for solvent toxicity .
  • ROS Scavenger Coadministration : Test if reactive oxygen species (ROS) generation (via DCFDA staining) correlates with cell line-specific toxicity, indicating off-target effects .

Q. What experimental designs are critical for assessing in vivo pharmacokinetics?

  • Methodological Answer :

  • Rodent Studies : Administer via intravenous and oral routes (10 mg/kg) to calculate bioavailability (AUC₀–24h) and half-life (t½) using LC-MS/MS for plasma quantification .
  • Bile Duct Cannulation : Collect bile to assess enterohepatic recirculation of glucuronidated metabolites .

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